molecular formula C14H24N2O2 B2813810 1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA CAS No. 126334-06-3

1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA

Cat. No.: B2813810
CAS No.: 126334-06-3
M. Wt: 252.358
InChI Key: WGGMRPMTRWQFCX-UHFFFAOYSA-N
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Description

1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA typically involves the reaction of adamantylmethylamine with 2-hydroxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(2-oxoethyl)urea.

    Reduction: Formation of 1-(1-Adamantylmethyl)-3-(2-aminoethyl)urea.

    Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA can be compared with other adamantane derivatives, such as:

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: An antiviral drug used to treat influenza.

    Memantine: Used in the treatment of Alzheimer’s disease.

These compounds share the adamantane core structure, which imparts unique properties such as enhanced stability and lipophilicity

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-2-1-15-13(18)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGMRPMTRWQFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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